7-Methyl wyosine

Phylogenetics Comparative Genomics tRNA Modification

7-Methyl wyosine (mimG) is the definitive archaeal-specific wyosine derivative, distinct from eukaryotic wybutosine. Procure this ≥98% purity standard to accurately replicate archaeal translation fidelity, prevent ribosomal frameshifting, and serve as a phylogenetic marker for Euryarchaeota and Crenarchaeota. Ideal for Taw3c methyltransferase assays and imidazopurine ring studies. NOT a generic nucleoside analog—verify lineage-specific modification in your tRNA research.

Molecular Formula C14H17N5O5
Molecular Weight 335.32 g/mol
Cat. No. B12407432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl wyosine
Molecular FormulaC14H17N5O5
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C
InChIInChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9?,10+,13-/m1/s1
InChIKeyBINGDNLMMYSZFR-CXOKJZQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl Wyosine: A Procurement Guide to the Archaeal-Specific tRNA Modification Nucleoside


7-Methyl wyosine (also designated mimG) is a tricyclic, hypermodified ribonucleoside belonging to the wyosine (Y-nucleoside) family. These modified bases occur exclusively at position 37 of phenylalanine-specific transfer RNA (tRNAPhe) in the anticodon loop of archaea and eukarya [1]. 7-Methyl wyosine is distinguished by a methyl group at the C7 position of its imidazopurine core, and it is notable for being an archaeal-specific derivative, identified in both Euryarchaeota and Crenarchaeota phyla [2].

Why 7-Methyl Wyosine Is Not Interchangeable with Other Wyosine Derivatives


Substituting 7-methyl wyosine for another wyosine derivative, such as wybutosine (yW) or wyosine (imG), is scientifically unsound due to fundamental differences in biosynthesis, phylogenetic distribution, and molecular structure. The wyosine family is not a homogeneous group; it comprises a diverse set of modifications whose occurrence is strictly lineage-specific [1]. For instance, the eukaryotic pathway to wybutosine requires five distinct enzymes and yields a final product with a complex side chain, while the archaeal pathway diverges to produce simpler, structurally distinct molecules like 7-methyl wyosine via a different set of enzymes and intermediates [2]. Using an incorrect analog would introduce a modification with an incompatible biophysical profile and evolutionary context, invalidating studies on archaeal translation or comparative phylogenomics.

Quantitative Differentiation of 7-Methyl Wyosine: Key Comparative Evidence for Scientific Selection


Archaea-Specific Phylogenetic Distribution vs. Eukaryotic Wybutosine

7-Methyl wyosine (mimG) is exclusively found in the archaeal domain of life, a trait it shares with only one other wyosine derivative, isowyosine (imG2) [1]. In contrast, the final product in most eukaryotes is wybutosine (yW), which is formed via a separate, five-enzyme pathway [2]. This phylogenetic exclusivity was confirmed by analyzing 62 archaeal genomes, establishing mimG as a signature modification for this domain [1].

Phylogenetics Comparative Genomics tRNA Modification

Simplified Biosynthetic Pathway vs. Complex Eukaryotic Wybutosine Pathway

The biosynthesis of 7-methyl wyosine in archaea proceeds through a minimalist pathway compared to the five-enzyme cascade required for wybutosine (yW) in yeast [1]. In archaea, the key intermediate 4-demethylwyosine (imG-14) is acted upon by a bifunctional methyltransferase (aTrm5a) to produce isowyosine (imG2), which is then methylated to yield mimG [2]. This contrasts sharply with the eukaryotic pathway, which requires the sequential action of Trm5, Tyw1, Tyw2, Tyw3, and Tyw4 [1].

Enzymology Biosynthesis Metabolic Engineering

Structural Simplicity: C7-Methyl Group vs. Complex α-Amino-α-Carboxypropyl Side Chain

7-Methyl wyosine (mimG) is defined by its single methyl substitution at the C7 position, making it a 'minimalist version' of wyosine derivatives [1]. In contrast, the eukaryotic wybutosine (yW) possesses a bulky α-amino-α-carboxypropyl side chain at the same position, which is added by the Tyw2 and Tyw3 enzymes [2]. This structural divergence results in different physicochemical properties, as illustrated by the calculated logP values: -1.389 for mimG [3] compared to -0.22 for yW [4], reflecting the higher hydrophilicity of the simpler archaeal modification.

Structural Biology Medicinal Chemistry Nucleoside Analogs

Evolutionary Origin: Lineage-Specific Gene Duplication and Functional Divergence

The ability to synthesize 7-methyl wyosine (mimG) is linked to a specific evolutionary event: the duplication of the trm5 gene in an archaeal ancestor. While the original trm5 gene (Trm5b) catalyzes N1-methylation of guanosine to form m1G in both archaea and eukarya, the duplicated gene (aTrm5a) evolved a new function—C7-methylation of 4-demethylwyosine (imG-14)—which is a prerequisite for forming mimG [1]. This functional divergence is a hallmark of the archaeal-specific pathway and is not present in eukaryotes, which use a separate set of enzymes (TYW1-4) to modify the base.

Evolutionary Biology Molecular Evolution tRNA Biology

Validated Application Scenarios for 7-Methyl Wyosine in Research and Industrial Settings


Archaeal Translation Fidelity and Ribosomal Frameshifting Assays

In archaeal models, the presence of 7-methyl wyosine at tRNA-Phe position 37 is critical for preventing ribosomal -1 frameshifting during translation [1]. Using 7-methyl wyosine as a standard or supplement in in vitro translation systems derived from archaea (e.g., Pyrococcus, Sulfolobus) allows researchers to accurately replicate native translational accuracy and study the mechanistic role of this specific modification [2].

Phylogenetic Profiling and Evolutionary Marker Studies

7-Methyl wyosine serves as a definitive molecular marker for the archaeal domain, having been confirmed in both Euryarchaeota and Crenarchaeota [1]. Its procurement is essential for phylogenetic studies using comparative genomics or mass spectrometry-based detection of tRNA modifications to map the evolutionary history and distribution of translation machinery across the tree of life [2].

Substrate for Archaeal Methyltransferase (Taw3) Enzyme Assays

The biosynthesis of 7-methyl wyosine relies on the activity of archaeal-specific methyltransferases, such as Taw3c, which methylates the intermediate isowyosine (imG2) to form mimG [1]. As this enzyme is absent in eukaryotes, 7-methyl wyosine is the specific product required to develop and validate biochemical assays for characterizing Taw3 activity or for screening inhibitors of this unique archaeal pathway [2].

Structural and Biophysical Studies of the Tricyclic Nucleoside Core

As the 'minimalist version' of the wyosine family with a simple C7-methyl group, 7-methyl wyosine is an ideal model compound for studying the fundamental structure and fluorescence properties of the tricyclic imidazopurine ring system [1]. Its distinct NMR and optical characteristics, when compared to more complex analogs like wybutosine, provide a baseline for understanding how substitutions alter conformation and electronic behavior [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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